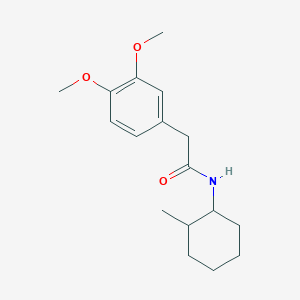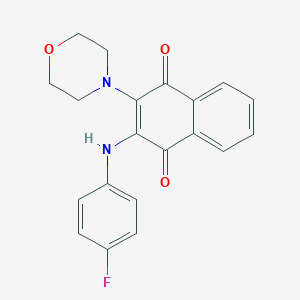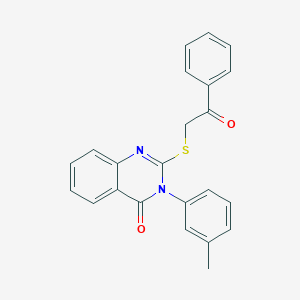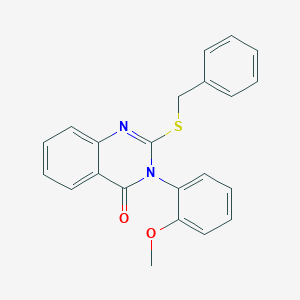
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body that play a role in pain regulation, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various fields, including pain management, anxiety, depression, and addiction.
作用机制
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide selectively inhibits FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide increases levels of endocannabinoids in the body, which can lead to a variety of physiological effects. Endocannabinoids have been shown to play a role in pain regulation, mood, and appetite, among other functions.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to produce a variety of biochemical and physiological effects. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, leading to pain relief, reduced anxiety and depression-like behaviors, and decreased drug-seeking behavior in addiction models. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes or receptors in the body. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide is also relatively stable and can be administered orally or intravenously. However, there are some limitations to using 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide in lab experiments. It has a relatively short half-life in the body, meaning that its effects may be short-lived. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide may interact with other drugs or compounds in the body, which could affect its efficacy.
未来方向
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, which may have neuroprotective effects. Another area of interest is its potential use in treating addiction. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to decrease drug-seeking behavior in addiction models, and further research could explore its potential as a treatment for substance use disorders. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide could be used in combination with other drugs or therapies to enhance their efficacy.
合成方法
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclohexanone to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide. This intermediate is then treated with trifluoroacetic anhydride and acetic anhydride to yield the final product, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, leading to pain relief, reduced anxiety and depression-like behaviors, and decreased drug-seeking behavior in addiction models. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-12-6-4-5-7-14(12)18-17(19)11-13-8-9-15(20-2)16(10-13)21-3/h8-10,12,14H,4-7,11H2,1-3H3,(H,18,19) |
InChI 键 |
LNHWOCJFNHIKIG-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)CC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1CCCCC1NC(=O)CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)

![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)


![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
methylphosphonate](/img/structure/B290295.png)